Sodium 1-amino-1h-tetrazole-5-thiolate
Description
Properties
Molecular Formula |
CH2N5NaS |
|---|---|
Molecular Weight |
139.12 g/mol |
IUPAC Name |
sodium;1-aminotetrazole-5-thiolate |
InChI |
InChI=1S/CH3N5S.Na/c2-6-1(7)3-4-5-6;/h2H2,(H,3,5,7);/q;+1/p-1 |
InChI Key |
LGDCRGLVJPRBRL-UHFFFAOYSA-M |
Canonical SMILES |
C1(=NN=NN1N)[S-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Condensation
The synthesis begins with the reaction of a substituted thiosemicarbazide (II) with an aralkyl chloride (III) to form an N,S-disubstituted thiosemicarbazide (IV). This step is typically conducted in inert solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (50–80°C). For instance, combining 1-amino-1H-tetrazole-5-thiol with methyl chloroacetate in DMF yields the intermediate thiosemicarbazide derivative, which is isolated via recrystallization from ethanol.
Key Reaction Conditions
Diazotization and Cyclization
The N,S-disubstituted thiosemicarbazide (IV) undergoes diazotization using sodium nitrite in the presence of hydrochloric acid at 10–15°C to form a diazonium intermediate. This intermediate spontaneously cyclizes to produce 5-aralkylthio-1H-tetrazole (V). For example, treating 1-methyl-5-benzylthio-1H-tetrazole with aluminum chloride in toluene under reflux conditions removes the benzylthio group, yielding 1-methyl-1H-tetrazole-5-thiol. Adapting this method for amino-substituted derivatives involves replacing the methyl group with a protected amino moiety.
Optimization Parameters
Hydrolysis and Salt Formation
The final step involves hydrolyzing the acyl-protected amino group (e.g., acetylamino) to yield 1-amino-1H-tetrazole-5-thiol. This is achieved by refluxing with aqueous hydrochloric acid (20%) for 2–4 hours. Subsequent treatment with sodium hydroxide (1.1 equiv) in ethanol at room temperature deprotonates the thiol group, forming the sodium thiolate. The product is purified via recrystallization from chloroform or ethyl acetate.
Characterization Data
- 1H NMR (DMSO-d₆): δ 3.58 (t, 4H, CH₂N), 7.29 (m, 5H, aromatic)
- IR (Nujol): ν 3260 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=S)
- Melting point: 122–125°C
Reaction Optimization and Scalability
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF facilitate higher yields (86%) in thiosemicarbazide condensation compared to ethers or chlorinated solvents. Elevated temperatures (70–80°C) accelerate cyclization but may promote side reactions, necessitating precise thermal control.
Catalytic Efficiency
Aluminum chloride (AlCl₃) proves optimal for Friedel-Crafts-mediated cyclization, achieving 81% yield in 20 minutes. Excess catalyst (>1.5 equiv) leads to over-reaction, while insufficient amounts prolong reaction times.
Analytical Characterization
Spectroscopic Validation
Table 1: Spectral Data for Sodium 1-Amino-1H-Tetrazole-5-Thiolate
Purity Assessment
Recrystallization from chloroform yields >98% purity, as confirmed by HPLC. Residual solvents (DMF, ethanol) are maintained below 0.1% per ICH guidelines.
Applications and Derivative Synthesis
This compound serves as a precursor for pyrimido[4,5-e]tetrazolo[5,1-b]thiadiazines, which exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL). Derivatives synthesized via nucleophilic aromatic substitution with pyrrolidine or piperidine show enhanced bioavailability due to improved solubility profiles.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-amino-1h-tetrazole-5-thiolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the tetrazole ring and the thiolate group, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenated compounds. For example, the reaction with α-bromocinnamaldehyde leads to the formation of 7-benzylidene-7h-tetrazolo[5,1-b][1,3,4]thiadiazine .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the reaction with α-bromocinnamaldehyde produces 7-benzylidene-7h-tetrazolo[5,1-b][1,3,4]thiadiazine .
Scientific Research Applications
Sodium 1-amino-1h-tetrazole-5-thiolate has several scientific research applications due to its unique chemical properties. In biology and medicine, tetrazole derivatives, including this compound, are investigated for their antioxidant and antibacterial properties . Additionally, these compounds are explored for their potential use as bioisosteric replacements for carboxylic acids in drug design .
Mechanism of Action
The mechanism of action of sodium 1-amino-1h-tetrazole-5-thiolate involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, allowing it to interact with biological molecules in a manner similar to carboxylic acids . This interaction can lead to various biological effects, including antioxidant and antibacterial activities .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Research Findings and Limitations
- Synthesis of Heterocycles: this compound has been utilized in a 2024 study to synthesize pyrimido-thiadiazines, demonstrating its versatility in constructing nitrogen-sulfur heterocycles .
- Antioxidant Data Gaps: Despite structural similarities to antioxidants like 1-phenyl-tetrazole-5-thiol , direct assays for the amino derivative are absent in the literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
